molecular formula C6H9IN2O B8093650 1,3-Dimethyl-4-oxo-3,4-dihydropyrimidin-1-ium iodide CAS No. 14027-62-4

1,3-Dimethyl-4-oxo-3,4-dihydropyrimidin-1-ium iodide

Cat. No.: B8093650
CAS No.: 14027-62-4
M. Wt: 252.05 g/mol
InChI Key: MLGUCJVILGHIGB-UHFFFAOYSA-M
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Description

1,3-Dimethyl-4-oxo-3,4-dihydropyrimidin-1-ium iodide is a heterocyclic compound that belongs to the class of dihydropyrimidinones. These compounds are known for their significant biological activities, including antitumor, antibacterial, antiviral, and anti-inflammatory properties . The structure of this compound consists of a pyrimidine ring with two methyl groups and an oxo group, making it a versatile compound in various chemical reactions and applications.

Chemical Reactions Analysis

1,3-Dimethyl-4-oxo-3,4-dihydropyrimidin-1-ium iodide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in nucleophilic substitution reactions with halides and other nucleophiles. Major products formed from these reactions include various substituted pyrimidinones and their derivatives .

Scientific Research Applications

1,3-Dimethyl-4-oxo-3,4-dihydropyrimidin-1-ium iodide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it has been studied for its potential as an antitumor, antibacterial, and antiviral agent . The compound’s ability to inhibit certain enzymes and pathways makes it a valuable tool in drug discovery and development. Additionally, it has applications in the industry as a catalyst and intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-4-oxo-3,4-dihydropyrimidin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in DNA replication and repair, leading to its antitumor and antibacterial effects. It can also interfere with viral replication by targeting viral enzymes and proteins. The exact molecular targets and pathways involved vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

1,3-Dimethyl-4-oxo-3,4-dihydropyrimidin-1-ium iodide can be compared with other similar compounds such as dihydropyrimidinones and thiones. These compounds share a similar pyrimidine ring structure but differ in their substituents and functional groups. The unique combination of methyl and oxo groups in this compound gives it distinct chemical and biological properties. Similar compounds include 3,4-dihydropyrimidin-2(1H)-one and its derivatives, which also exhibit significant biological activities .

Properties

IUPAC Name

1,3-dimethylpyrimidin-1-ium-4-one;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N2O.HI/c1-7-4-3-6(9)8(2)5-7;/h3-5H,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGUCJVILGHIGB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=[N+](C=CC1=O)C.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20638622
Record name 1,3-Dimethyl-4-oxo-3,4-dihydropyrimidin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20638622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14027-62-4
Record name NSC178843
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178843
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Dimethyl-4-oxo-3,4-dihydropyrimidin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20638622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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